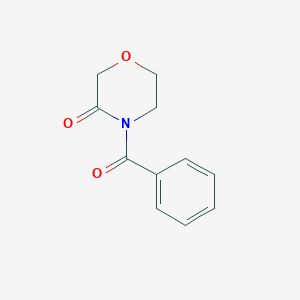

4-Benzoylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzoylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICUXZIPJQNDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 4-Benzoylmorpholin-3-one

[1][2][3][4][5][6][7][8][9]

Executive Summary

This compound (CAS: 61883-62-3) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a "lead-like" building block and a substrate for asymmetric synthesis.[1][2][3][4] Distinct from the ketone 4-benzoylmorpholine, this compound features a lactam core (morpholin-3-one) N-acylated with a benzoyl group.[1][2] Its unique electronic structure—characterized by the interplay between the lactam carbonyl and the N-benzoyl moiety—makes it a critical intermediate for constructing chiral centers via Palladium-catalyzed allylic alkylation (AAA) and for developing Factor Xa inhibitors and other CNS-active agents.[1][2]

Chemical Identity & Physicochemical Properties[2][6][10][11][12]

This section consolidates the core identifiers and physical data necessary for experimental validation.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Benzoyl-3-morpholinone |

| Common Synonyms | N-Benzoylmorpholin-3-one; 4-Benzoyl-morpholin-3-one |

| CAS Number | 61883-62-3 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| SMILES | O=C(N1CCOCC1=O)C2=CC=CC=C2 |

Physical & Electronic Properties

The following data represents experimental values where available and high-confidence predicted values for drug design parameters.

| Property | Value / Description | Significance |

| Physical State | White to off-white solid | Solid form facilitates handling in solid-phase synthesis.[1][2][5] |

| Melting Point | 132–136 °C (derivative dependent) | Pure scaffold typically melts >70°C; impurities often result in oils.[2] |

| LogP (Predicted) | ~0.8 – 1.2 | Lipophilicity falls within the "Rule of 5" ideal for oral bioavailability.[2] |

| H-Bond Acceptors | 3 (Lactam O, Amide O, Ether O) | High capacity for hydrogen bonding in protein active sites.[2] |

| Topological Polar Surface Area | ~46 Ų | Indicates good membrane permeability (CNS penetration potential).[2] |

Structural Analysis & Reactivity Profile[1][2]

Conformational & Electronic Architecture

The this compound molecule is an imide-like system.[1][2] The nitrogen atom is flanked by two carbonyls: the endocyclic lactam carbonyl (C3) and the exocyclic benzoyl carbonyl.[2]

-

Resonance Competition: The nitrogen lone pair is delocalized into both carbonyls.[2] However, the planarity of the morpholinone ring often forces the benzoyl group to rotate out of plane to minimize steric clash with the C2 or C5 protons, modulating its reactivity toward nucleophiles.[2]

-

Enolization Potential: The C2 position (alpha to the lactam carbonyl) is activated.[2] The N-benzoyl group increases the acidity of these protons, making the molecule a prime substrate for enolate formation and subsequent electrophilic trapping (e.g., alkylation).[2]

DOT Diagram: Resonance & Reactivity Sites

Figure 1: Functional decomposition of the this compound scaffold highlighting reactive centers.[1][2]

Synthesis & Manufacturing Protocols

Laboratory Scale Synthesis (Standard Protocol)

The most robust synthesis involves the direct N-acylation of morpholin-3-one.[1][2] Note that morpholin-3-one is sensitive; conditions must prevent ring opening.[1][2]

Reagents:

-

Benzoyl Chloride (1.1 equiv)[2]

-

Triethylamine (Et₃N) (1.2 equiv)[2]

-

Solvent: Toluene or Dichloromethane (DCM)[2]

Protocol:

-

Preparation: Suspend morpholin-3-one (e.g., 10 g) in anhydrous Toluene (100 mL) under an inert atmosphere (N₂).

-

Addition: Add Triethylamine (Et₃N) and stir for 15 minutes.

-

Acylation: Cool the mixture to 0°C. Add Benzoyl Chloride dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (or heat to 90°C if conversion is slow) and stir for 18 hours.

-

Workup: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Critical Control Point: Avoid strong bases (like NaH) during the initial acylation unless strictly temperature-controlled, as O-acylation of the lactam enolate can occur as a side reaction.[1][2]

DOT Diagram: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway for the production of this compound.

Applications in Drug Discovery[1][2][13]

Asymmetric Allylic Alkylation (AAA)

This molecule is a premier substrate for Palladium-catalyzed Decarboxylative Allylic Alkylation .[1][2] Research by the Stoltz and Houk groups has demonstrated that the enol carbonate derived from this compound can be converted into enantioenriched products with quaternary stereocenters.[1][2]

-

Mechanism: The N-benzoyl group stabilizes the endocyclic oxygen enolate, allowing for selective O-acylation followed by Pd-catalyzed rearrangement.[1][2]

-

Utility: Generates chiral morpholinone derivatives found in NK1 receptor antagonists (e.g., Aprepitant analogs).[2]

Lead-Oriented Synthesis (LOS)

In the context of CNS drug discovery, this compound serves as a sp³-rich scaffold .[1][2]

-

Solubility: The morpholine core improves aqueous solubility compared to purely carbocyclic analogs.[2]

-

Metabolic Stability: The lactam ring is generally more resistant to oxidative metabolism than open-chain amines.[1][2]

Factor Xa Inhibition

While Rivaroxaban utilizes a 4-(4-aminophenyl)morpholin-3-one core, the N-benzoyl derivative is used in Structure-Activity Relationship (SAR) studies to probe the S4 binding pocket of the Factor Xa enzyme, testing the tolerance for lipophilic, planar groups at the nitrogen position.[1][2]

References

-

Numajiri, Y., et al. (2015).[2] Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Organic Letters , 17(5), 1082–1085.[2] [1][2]

-

Mayol-Llinàs, J. (2017).[2][6] Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. University of Leeds (PhD Thesis) .

-

Behenna, D. C., & Stoltz, B. M. (2004).[2] The Enantioselective Tusson-Tsuji Allylation of Lactams. Journal of the American Chemical Society , 126(46), 15044–15045.[2] [1][2]

-

PubChem. (2025).[2][5][7] Compound Summary: 4-Benzylmorpholin-3-one (Related Analog Data). National Library of Medicine .[2] [1][2]

-

ChemicalBook. (2025).[2] Product Entry: this compound (CAS 61883-62-3).[1][2][3][4]

Sources

- 1. 61636-32-6|4-Benzylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 2. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]

- 4. 4-苯甲酰吗啉 - CAS号 1468-28-6 - 摩熵化学 [molaid.com]

- 5. 4-Benzylmorpholin-3-one | C11H13NO2 | CID 12294087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Morpholine Maze: A Technical Guide to 4-Benzoylmorpholin-3-one and Its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-Benzoylmorpholin-3-one, a specific morpholine derivative. Due to the limited publicly available data on this particular compound, this guide will also offer an in-depth exploration of two closely related and structurally similar compounds: 4-Benzoylmorpholine and 4-Benzylmorpholin-3-one. Understanding the nuances of these related structures is critical for researchers in the field to avoid ambiguity and to fully leverage the chemical space of morpholine-based scaffolds in drug discovery and development.

Demystifying the Nomenclature: A Structural Clarification

The subtle differences in the chemical names of these compounds correspond to significant structural variations, which in turn dictate their chemical properties and potential biological activities. The core structure is a morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group. The distinction lies in the substituent at the 4-position (the nitrogen atom) and the presence or absence of a carbonyl group at the 3-position of the morpholine ring.

-

This compound: This molecule features a benzoyl group (a phenyl group attached to a carbonyl) at the nitrogen atom and a ketone group at the 3-position of the morpholine ring.

-

4-Benzoylmorpholine: This compound has a benzoyl group at the nitrogen, but the morpholine ring does not have a carbonyl group at the 3-position.

-

4-Benzylmorpholin-3-one: This derivative possesses a benzyl group (a phenyl group attached to a methylene bridge) at the nitrogen and a ketone group at the 3-position.

To visually delineate these differences, the following structural diagram is provided.

Caption: A proposed synthetic pathway for this compound.

Applications and Biological Significance

The morpholin-3-one scaffold is a component of various biologically active molecules, with some derivatives showing potential as EGFR tyrosine kinase inhibitors. [1]The specific applications of this compound are not well-documented. However, as an N-acylated lactam, it could be a subject of interest in medicinal chemistry for the development of novel therapeutic agents.

Safety and Handling

According to supplier information, this compound is classified with the GHS07 pictogram, indicating it is harmful. [2]The hazard statement H302 signifies that it is harmful if swallowed. [2]Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and eye protection, should be observed when handling this compound.

4-Benzoylmorpholine: A Close Structural Analog

CAS Number: 1468-28-6 [3][4] Synonyms:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [4][5] |

| Molecular Weight | 191.23 g/mol | [4][5] |

| Melting Point | 73.5-74.0 °C | [3] |

| Boiling Point | 339.1 °C at 760 mmHg | [6] |

| Density | 1.154 g/cm³ | [6] |

| IUPAC Name | morpholin-4-yl(phenyl)methanone | [5] |

Synthesis

The synthesis of 4-Benzoylmorpholine is a standard amidation reaction. A detailed protocol is provided below based on established chemical literature.

Experimental Protocol: Amidation of Morpholine with Benzoyl Chloride [7]

-

Reaction Setup: To a stirred solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM) at ambient temperature, add benzoyl chloride (1.0 equivalent) dropwise. The addition should be slow enough to minimize the boiling of the solvent.

-

Reaction: Stir the resulting mixture for 1 hour.

-

Workup: Add water to the reaction mixture. Extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Applications and Biological Significance

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of bioactive compounds and its favorable pharmacokinetic properties. [8]N-substituted morpholines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. [9]While specific high-profile applications of 4-Benzoylmorpholine itself are not extensively documented, its role as a synthetic intermediate is implied by its commercial availability and the general utility of the N-acylmorpholine scaffold.

Safety and Handling

General safety precautions for handling chemicals in a laboratory setting should be followed. This includes using PPE and working in a well-ventilated area. [10]

4-Benzylmorpholin-3-one: The Benzyl Counterpart

CAS Number: 61636-32-6 [11] Synonyms:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [11] |

| Molecular Weight | 191.23 g/mol | [11] |

| IUPAC Name | 4-benzylmorpholin-3-one | [11] |

Synthesis

The synthesis of 4-Benzylmorpholin-3-one can be achieved through the N-alkylation of morpholin-3-one. A general procedure is outlined below.

Experimental Protocol: N-Alkylation of Morpholin-3-one [11]

-

Reaction Setup: In a round-bottom flask, dissolve morpholin-3-one (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C and add a base, such as sodium hydride (1.3 equivalents), portion-wise. Allow the suspension to warm to room temperature.

-

Alkylation: Add benzyl bromide (2.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture for 16 hours.

-

Workup: Quench the reaction with brine and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude residue by flash chromatography.

A related compound, 4-benzyl-2-hydroxy-morpholine-3-one, is an important intermediate in the synthesis of the antiemetic drug Aprepitant. [12][13][14]A patented method for its preparation involves the cyclization reaction of N-benzylethanolamine and glyoxylic acid. [1] Synthesis Workflow for a Related Pharmaceutical Intermediate:

Sources

- 1. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 2. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsdronline.com [ijpsdronline.com]

- 13. 4-Benzyl-2-hydroxymorpholin-3-one | 287930-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]

Physicochemical Profiling and Organic Solvent Solubility of 4-Benzoylmorpholin-3-one: A Technical Guide

Executive Summary

4-Benzoylmorpholin-3-one is a highly versatile molecular scaffold, frequently utilized in the synthesis of Central Nervous System (CNS) lead compounds and as a prochiral enolate equivalent in palladium-catalyzed asymmetric allylic alkylations. Understanding its solubility profile across various organic solvents is critical for optimizing reaction kinetics, liquid-liquid extractions, and downstream purifications. This whitepaper provides an in-depth analysis of the structural determinants governing its solvation, alongside self-validating protocols for determining thermodynamic solubility and executing solvent-dependent synthetic workflows.

Structural Determinants of Solvation: The Causality of Solubility

The solubility of this compound in organic media is dictated by the interplay between its polar heterocyclic core and its lipophilic peripheral substitution:

-

Morpholin-3-one Core: The endocyclic ether oxygen and the lactam carbonyl act as strong hydrogen-bond acceptors. This renders the molecule highly soluble in medium-polarity, Lewis-basic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).

-

N-Benzoyl Moiety: The addition of the benzoyl group significantly increases the molecule's lipophilicity and introduces

stacking capabilities. This structural feature is the primary reason the compound exhibits excellent solubility in aromatic hydrocarbons like toluene, a critical factor for high-temperature acylation and transition-metal catalysis.

Because the molecule lacks strong hydrogen-bond donors (no free N-H or O-H groups), it does not self-associate strongly via hydrogen bonding, preventing the formation of highly refractory crystal lattices. Consequently, it dissolves readily in aprotic organic solvents but remains largely insoluble in strictly non-polar aliphatic hydrocarbons like hexanes, which are routinely employed as antisolvents during chromatography.

Operational Solubility Profile in Organic Solvents

Quantitative and operational solubility data are synthesized from established synthetic workflows 12. Table 1 summarizes the solvent parameters and the corresponding operational concentrations utilized in process chemistry.

Table 1: Operational Solubility and Application Matrix for this compound

| Solvent | Polarity Index | Dielectric Constant (ε) | Operational Concentration | Primary Application | Relative Solubility |

| Toluene | 2.4 | 2.38 | 0.033 M – 2.50 M | Pd-Catalysis / Synthesis | High |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | ~1.0 M | Enolate Formation | High |

| Ethyl Acetate (EtOAc) | 4.4 | 6.02 | N/A (Extraction Volume) | Liquid-Liquid Extraction | High |

| Diethyl Ether (Et₂O) | 2.8 | 4.30 | N/A (Extraction Volume) | Aqueous Workup | Moderate-High |

| Hexanes | 0.1 | 1.89 | N/A (Eluent Mixture) | Flash Chromatography | Low (Antisolvent) |

Standardized Methodologies & Self-Validating Protocols

To ensure reproducibility across different laboratories, the following protocols have been designed as self-validating systems. Every step includes an internal check or a mechanistic rationale (causality) to guarantee data integrity.

Protocol A: Thermodynamic Solubility Profiling in Organic Solvents

Unlike kinetic solubility (which is highly dependent on the dissolution rate and initial solvent conditions), thermodynamic solubility represents the absolute saturation point of the compound in a specific solvent.

-

Solid Dispensing: Add an excess of crystalline this compound (e.g., 500 mg) to a 4 mL borosilicate glass vial.

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Toluene, THF, or EtOAc). Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Thermodynamic Equilibration: Place the vial on an isothermal shaker at 25 °C for 24 hours.

-

Causality: A 24-hour equilibration period ensures the transition from a transient kinetic dissolution state to a true thermodynamic equilibrium.

-

Self-Validation Check: Visually inspect the vial at 24 hours. A visible pellet of undissolved solid must remain at the bottom. If the solution is completely clear, it is not saturated; add an additional 200 mg of solid and repeat the 24-hour equilibration.

-

-

Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the excess solid. Carefully draw the supernatant into a syringe and filter through a 0.2 µm PTFE syringe filter.

-

Causality: PTFE is utilized because it is chemically inert to aggressive organic solvents like toluene and THF. Furthermore, unlike nylon filters, PTFE prevents the non-specific adsorption of the lipophilic benzoyl moiety, ensuring the filtrate concentration accurately reflects the bulk solution.

-

-

Quantification: Dilute the filtrate 1:100 in the mobile phase and quantify via HPLC-UV against a pre-established 5-point standard curve.

Workflow for thermodynamic solubility profiling of this compound in organic solvents.

Protocol B: Solvent-Optimized Synthesis and Extraction

The synthesis of this compound exploits its differential solubility in hot versus cold aromatic solvents 1.

-

Reaction Setup: Suspend 3-oxomorpholine (1.0 eq) in toluene to achieve a ~3.0 M concentration. Add triethylamine (1.1 eq).

-

Thermal Activation: Warm the reaction mixture to 90 °C.

-

Causality: Toluene provides a high-boiling, non-polar environment. Heating increases the solubility of the polar 3-oxomorpholine starting material, providing the necessary activation energy for nucleophilic attack. Simultaneously, the non-polar nature of toluene forces the precipitation of the triethylammonium chloride byproduct, driving the acylation equilibrium forward via Le Chatelier's principle.

-

-

Acylation: Add benzoyl chloride (1.0 eq) dropwise. Stir for 18 hours.

-

Liquid-Liquid Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous phase with EtOAc (3 × standard volume).

-

Causality: this compound exhibits an exceptionally high partition coefficient in EtOAc due to the synergistic solvation of its polar core and lipophilic benzoyl group, allowing for near-quantitative recovery from the aqueous phase.

-

-

Isolation: Combine organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol C: Pd-Catalyzed Asymmetric Allylic Alkylation in Toluene

The Stoltz laboratory demonstrated that the O-acylation of this compound proceeds without the need for basic additives, a unique reactivity profile directly tied to its solvation and structural stabilization 3.

-

Catalyst Preformation: In a nitrogen-filled glove box, mix Pd₂(dba)₃ (0.025 eq) and (S)-(CF₃)₃-t-BuPHOX (0.0625 eq) in toluene. Stir at 25 °C for 30 minutes.

-

Causality: Toluene acts as a non-coordinating solvent. Unlike THF or Acetonitrile, toluene does not compete with the chiral phosphine-oxazoline ligand for coordination sites on the palladium center, ensuring complete formation of the active chiral catalyst complex.

-

-

Substrate Addition: Add a solution of the this compound derived enol carbonate (1.0 eq) dissolved in toluene (final reaction concentration ~0.033 M).

-

Alkylation: Stir the sealed vial at 23 °C for 24 hours.

-

Causality: The endocyclic oxygen atom of the morpholinone core stabilizes the enolate form. Toluene maintains tight, non-solvent-separated ion pairs during the decarboxylative allylic alkylation, which is critical for achieving high enantioselectivity (up to 99% ee).

-

-

Purification: Concentrate in vacuo and purify via flash chromatography using a gradient of 10-15% EtOAc in hexanes.

-

Causality: Hexanes act as a potent antisolvent for the polar morpholinone core, ensuring strong retention on the normal-phase silica gel. The gradual addition of EtOAc provides the precise eluent strength required to mobilize the compound without co-eluting non-polar impurities.

-

References

-

Mayol-Llinàs, J. "Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach." White Rose eTheses Online.[Link]

-

Stoltz, B. M. et al. "Construction of Tertiary Chiral Centers by Pd-catalyzed Asymmetric Allylic Alkylation of Prochiral Enolate Equivalents." PMC / NIH. [Link]

-

Stoltz, B. M. et al. "Construction of tertiary chiral centers by Pd-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents." Caltech.[Link]

Sources

Photophysical Profiling and UV Absorption Spectroscopy of 4-Benzoylmorpholin-3-one

Chromophore Architecture and Electronic Transitions

To accurately profile the ultraviolet (UV) absorption spectrum of 4-Benzoylmorpholin-3-one (CAS: 61883-62-3), one must first deconstruct its photophysical architecture. The molecule consists of a morpholine ring with a ketone at the C3 position and a benzoyl group attached to the N4 nitrogen. This specific arrangement creates an N-acyl lactam (imide-like) framework .

Unlike simple amides, the nitrogen lone pair in this compound is cross-conjugated, delocalized over two competing carbonyl groups (the lactam carbonyl and the benzoyl carbonyl). Furthermore, the endocyclic oxygen in the morpholin-3-one ring provides unique electronic stabilization. As demonstrated in 1 during palladium-catalyzed asymmetric alkylation studies, this endocyclic oxygen strongly stabilizes the enolate form. This inherent stabilization subtly alters the ground-state electron distribution of the lactam ring, which in turn influences the transition energy of the adjacent N-benzoyl

Spectroscopic Signatures

Based on the foundational photophysics of benzamides and N-benzoyl derivatives, the UV spectrum of this compound is dominated by the conjugation between the phenyl ring and the carbonyl group. The spectrum exhibits two primary absorption bands:

-

Primary Band (

transition): This is a strongly allowed transition originating from the conjugated benzoyl system. In simple benzamides, this peak occurs at approximately 225–230 nm 2. In the cross-conjugated N-acyl lactam system of this compound, this peak remains the dominant feature, typically observed between 225–235 nm 3. -

Secondary Band (

transition): A weaker, symmetry-forbidden transition arising from the excitation of the carbonyl oxygen lone pairs. This typically manifests as a broad shoulder or weak peak in the 270–280 nm region.

Quantitative Data Summary

| Transition Type | Wavelength Range ( | Est. Molar Absorptivity ( | Structural Origin |

| 225 - 235 nm | ~10,000 - 12,000 | Benzoyl aromatic ring conjugated with carbonyl | |

| 270 - 280 nm | ~500 - 800 | Carbonyl oxygen lone pair excitation |

Experimental Methodology: Self-Validating UV-Vis Protocol

Accurate determination of molar absorptivity requires strict adherence to the Beer-Lambert law. Because N-acyl lactams can be susceptible to solvolysis in harsh aqueous conditions, non-nucleophilic spectroscopic solvents must be used. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Solvent Selection & Blanking

-

Action: Select HPLC-grade Acetonitrile (UV cutoff ~190 nm). Perform a baseline correction using dual matched quartz cuvettes (10 mm path length) filled with the pure solvent.

-

Causality: Matched cuvettes eliminate optical path discrepancies. Acetonitrile is chosen over water or basic buffers to prevent nucleophilic attack and hydrolysis of the imide-like carbonyls during the measurement window.

Step 2: Stock Solution Preparation

-

Action: Accurately weigh this compound and dissolve it in Acetonitrile to yield a 1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution.

Step 3: Serial Dilution

-

Action: Prepare working standards at 10 µM, 20 µM, 40 µM, and 80 µM using volumetric glassware.

Step 4: Spectral Acquisition

-

Action: Scan the samples from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer. Set the scan rate to 100 nm/min with a slit width of 1 nm.

Step 5: Validation Check (Critical)

-

Action: Verify that the maximum absorbance (

) at ~230 nm for the highest concentration (80 µM) does not exceed 1.0 AU (Absorbance Units). -

Causality: Absorbance values > 1.0 AU are highly susceptible to stray light effects and detector saturation, which causes deviation from linear Beer-Lambert behavior. If

, the system invalidates the run, prompting the operator to dilute the sample further.

Step 6: Data Processing

-

Action: Plot Absorbance vs. Concentration at

. Derive the molar extinction coefficient (

Chromatographic Applications (HPLC-UV Transfer)

When monitoring this compound during synthetic workflows—such as tracking reaction progress or determining enantiomeric excess via chiral HPLC—selecting the optimal detection wavelength is critical.

While the absolute

Analytical Workflow Visualization

Fig 1: End-to-end analytical workflow for UV-Vis spectral acquisition and HPLC method transfer.

References

- Source: NIH (PubMed Central)

- Source: UvA-DARE (Digital Academic Repository, Universiteit van Amsterdam)

- Title: A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification Source: Benchchem URL

Sources

A Technical Guide to the Determination of the Molar Extinction Coefficient of 4-Benzoylmorpholin-3-one

This guide provides a comprehensive, technically detailed framework for the determination of the molar extinction coefficient (ε) of 4-Benzoylmorpholin-3-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, establishes self-validating systems for data integrity, and is grounded in authoritative scientific principles.

The molar extinction coefficient is a fundamental and intrinsic property of a molecule that quantifies its ability to absorb light at a specific wavelength. A precise understanding of this value is critical in a multitude of research and development applications, including quantitative analysis, reaction kinetics, and the characterization of new chemical entities. For a compound like this compound, which incorporates a key chromophore (the benzoyl group), this parameter is essential for any work involving UV-Visible spectrophotometry. As no standardized value for this compound's molar extinction coefficient is readily available in the literature, this guide provides the definitive methodology for its empirical determination.

Part 1: Theoretical Foundation and Strategic Considerations

The determination of the molar extinction coefficient is governed by the Beer-Lambert Law, a linear relationship between the absorbance of light and the concentration of an absorbing species.[1]

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

The law stipulates that for a given substance in a specific solvent and at a defined wavelength, the molar absorptivity is a constant.[2] Our experimental design is therefore centered on leveraging this linear relationship to derive ε from a series of precise absorbance measurements at known concentrations.

The Role of the Chromophore

The significant UV absorbance of this compound is primarily due to the benzoyl group attached to the morpholin-3-one scaffold. This aromatic ketone constitutes the principal chromophore. The electronic structure of the benzoyl group allows for π → π* and n → π* electronic transitions upon absorption of UV radiation.[3]

-

π → π transitions:* These are typically high-energy, high-intensity absorptions. For conjugated systems like the phenyl ring in the benzoyl group, these transitions result in strong absorbance bands.[4]

-

n → π transitions:* These involve the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital. These transitions are "forbidden" and thus of much lower intensity (lower ε value) compared to π → π* transitions.[3]

Our first experimental step will be to identify the wavelength of maximum absorbance (λmax), which typically corresponds to the most intense π → π* transition, as this provides the highest sensitivity for quantitative measurements.

Critical Experimental Parameters

To ensure the accuracy and trustworthiness of the determined ε value, several factors must be meticulously controlled:

-

Solvent Selection: The solvent must dissolve the analyte completely and be transparent in the UV-Vis region of interest. The polarity of the solvent can influence the position and intensity of absorption bands.[5] For this compound, solvents such as ethanol, methanol, or acetonitrile are suitable starting points due to their UV transparency and ability to dissolve a wide range of organic compounds. The chosen solvent must be used consistently for all standards and the blank.

-

Purity of Analyte: The accuracy of the molar extinction coefficient is directly dependent on the purity of the this compound used to prepare the standard solutions. Impurities that absorb at or near the λmax of the analyte will lead to an erroneously high calculated ε. Therefore, using a highly purified and characterized sample (e.g., by NMR, MS, and elemental analysis) is paramount.

-

Spectrophotometer Calibration: The spectrophotometer's wavelength accuracy and photometric accuracy must be verified using certified reference materials.[6] This self-validating step ensures that the instrumental readings are reliable.

Part 2: Experimental Protocol for the Determination of ε

This section details the step-by-step workflow for the precise measurement of the molar extinction coefficient.

Workflow Overview

The overall process involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the predetermined λmax, and plotting a calibration curve to calculate the molar extinction coefficient from the slope of the line.

Caption: Experimental workflow for determining the molar extinction coefficient.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Purified this compound (purity >98%)

-

Spectroscopic grade ethanol (or other suitable solvent)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

Matched 1 cm path length quartz cuvettes

Protocol:

-

Preparation of a Primary Stock Solution (e.g., 1 mM):

-

Accurately weigh approximately 19.12 mg of this compound (Molecular Weight: 191.23 g/mol ). The exact mass should be recorded to four decimal places.

-

Quantitatively transfer the weighed solid to a 100 mL Class A volumetric flask.

-

Dissolve the compound in a small amount of spectroscopic grade ethanol.

-

Once fully dissolved, bring the flask to the calibration mark with the same solvent.

-

Cap and invert the flask multiple times to ensure homogeneity.

-

Calculate the exact molar concentration of this stock solution based on the actual mass weighed.

-

-

Preparation of Working Standard Solutions:

-

Perform a series of serial dilutions from the primary stock solution to prepare at least five working standards. A suggested concentration range might be 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.

-

Use Class A volumetric pipettes and flasks for all dilutions to maintain accuracy.

-

-

Determination of the Wavelength of Maximum Absorbance (λmax):

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Use the chosen solvent (ethanol) as a blank to zero the instrument.

-

Fill a quartz cuvette with the highest concentration standard (e.g., 80 µM).

-

Perform a wavelength scan over a relevant range (e.g., 200 nm to 400 nm) to obtain the absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax. The benzoyl chromophore is expected to yield a strong peak in the 240-280 nm range.

-

-

Measurement of Absorbance for the Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Re-blank the instrument with the solvent.

-

Measure the absorbance of each of the prepared working standards, starting from the most dilute and progressing to the most concentrated.

-

Rinse the cuvette with the next standard solution before filling to avoid cross-contamination.

-

Record at least three absorbance readings for each standard and calculate the average.

-

Data Analysis and Interpretation

-

Constructing the Calibration Curve:

-

Plot the average absorbance (A) on the y-axis versus the molar concentration (c) on the x-axis for your working standards.

-

-

Linear Regression Analysis:

-

Perform a linear regression on the plotted data points.

-

The resulting equation will be in the form y = mx + b , where 'm' is the slope and 'b' is the y-intercept.

-

A trustworthy calibration curve should have a coefficient of determination (R²) value of ≥ 0.999. The y-intercept should be close to zero.

-

-

Calculating the Molar Extinction Coefficient (ε):

-

According to the Beer-Lambert Law (A = εcl), the slope of the line (m) is equal to ε * l .

-

Since the path length (l) is 1 cm, the slope of the calibration curve is the molar extinction coefficient (ε).

-

ε = slope (m)

-

The units of ε will be M⁻¹cm⁻¹.

-

Part 3: Data Presentation and Validation

All quantitative data should be summarized for clarity and easy interpretation.

Tabulated Data

Table 1: Standard Solution Concentrations and Absorbance Readings at λmax

| Standard ID | Concentration (M) | Absorbance Reading 1 | Absorbance Reading 2 | Absorbance Reading 3 | Average Absorbance |

| Standard 1 | 1.0 x 10⁻⁵ | Value | Value | Value | Value |

| Standard 2 | 2.0 x 10⁻⁵ | Value | Value | Value | Value |

| Standard 3 | 4.0 x 10⁻⁵ | Value | Value | Value | Value |

| Standard 4 | 6.0 x 10⁻⁵ | Value | Value | Value | Value |

| Standard 5 | 8.0 x 10⁻⁵ | Value | Value | Value | Value |

Table 2: Linear Regression and Molar Extinction Coefficient Results

| Parameter | Value |

| λmax | Value nm |

| Slope (m) of Calibration Curve | Value M⁻¹cm⁻¹ |

| Y-intercept (b) | Value |

| Coefficient of Determination (R²) | Value |

| Molar Extinction Coefficient (ε) | Value M⁻¹cm⁻¹ |

Logical Relationship Diagram

The relationship between the fundamental principles and the final calculated value is crucial for understanding the validity of the result.

Caption: Core principles underpinning the calculation of ε.

Conclusion

The molar extinction coefficient is not merely a number; it is a quantitative measure of a molecule's light-absorbing capacity that is essential for its reliable quantification and study. By following the rigorous, self-validating protocol outlined in this guide, researchers can confidently determine the molar extinction coefficient of this compound. The emphasis on high-purity materials, calibrated instrumentation, and precise analytical techniques ensures that the resulting value is both accurate and trustworthy, providing a solid foundation for future research and development endeavors.

References

-

Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]

-

Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Accurate Measurement of Molar Absorptivities. Retrieved from [Link]

- Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chimica Academiae Scientiarum Hungaricae, 75(4), 393-403.

-

(n.d.). Spectrophotometry: Molar Absorptivity. Retrieved from [Link]

-

(n.d.). MOLAR ABSORPTIVITY. Retrieved from [Link]

- Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64.

- (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.

-

National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Wavelength dependent extinction coefficients of Bz (black), 4MB (blue),.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Benzylmorpholin-3-one. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.

- (2009, October 15). Extinction Coefficients of Triplet–Triplet Absorption Spectra of Organic Molecules in Condensed Phases: A Least-Squares Analysis.

-

National Institutes of Health. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- (2021, October 26).

-

National Institutes of Health. (n.d.). N-Benzoylmorpholine. PubChem. Retrieved from [Link]

-

PubMed. (2019, August 15). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

- (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.

-

PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Retrieved from [Link]

Sources

- 1. Virtual Labs [mas-iiith.vlabs.ac.in]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Virtual Labs [virtual-labs.github.io]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]

- 6. Accurate Measurement of Molar Absorptivities - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Melting Point Profiling of 4-Benzoylmorpholin-3-one: A Technical Guide

Executive Summary

4-Benzoylmorpholin-3-one is a highly versatile N-acyl lactam scaffold utilized extensively in Central Nervous System (CNS) drug discovery and asymmetric synthesis. For researchers and drug development professionals, understanding its precise thermal behavior is critical for downstream processing, formulation, and long-term storage. This whitepaper provides an in-depth analysis of the structural thermodynamics, melting point causality, and thermal degradation pathways of this compound, supported by self-validating analytical protocols.

Structural Thermodynamics & Phase Transition Causality

To understand the thermal properties of this compound (1)[1], one must analyze the thermodynamics of its crystal lattice.

The parent compound, morpholin-3-one, exhibits a relatively high melting point of 100–102 °C. This elevated phase transition temperature is driven by robust intermolecular N-H···O hydrogen bonding networks that tightly pack the molecules within the crystal lattice.

Upon N-benzoylation to form this compound, the critical hydrogen bond donor (N-H) is eliminated. Furthermore, the bulky benzoyl group introduces significant steric hindrance, disrupting the planar stacking of the morpholine rings. This fundamental shift from strong hydrogen bonding to weaker dipole-dipole and Van der Waals interactions drastically lowers the thermodynamic energy required to disrupt the lattice, resulting in a depressed melting point of 61–64 °C (2)[2]. Additionally, the endocyclic oxygen atom provides a stabilization effect that favors the enolate/amide resonance form, which heavily influences its thermal stability profile during catalytic reactions (3)[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61883-62-3 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 61–64 °C |

| Appearance | White to off-white solid |

Table 2: Comparative Thermal Data (Parent vs. N-Acylated Derivative)

| Compound | Melting Point | Primary Intermolecular Force |

|---|---|---|

| Morpholin-3-one | 100–102 °C | N-H···O Hydrogen Bonding |

| this compound | 61–64 °C | Dipole-Dipole / Van der Waals |

Experimental Methodologies

To ensure absolute trustworthiness in thermal characterization, the following protocols are designed as self-validating systems. Causality for each methodological choice is explicitly defined.

Protocol A: High-Precision Melting Point Determination (Capillary Method)

Causality Check: Impurities, particularly unreacted benzoyl chloride or residual solvents, cause significant melting point depression. A targeted recrystallization step is mandatory before analysis.

-

Sample Purification: Dissolve 500 mg of crude this compound in a minimum volume of warm diethyl ether (Et2O). Cool slowly to 4 °C to induce crystallization. Why Et2O? It selectively dissolves polar impurities while allowing the target N-acyl lactam to precipitate cleanly.

-

Instrument Calibration: Run a known standard (e.g., Vanillin, MP 81–83 °C) through the melting point apparatus to validate the thermocouple accuracy.

-

Capillary Loading: Pulverize the dried crystals into a fine powder. Load 2–3 mm of the sample into a glass capillary tube, tapping firmly to ensure dense packing (preventing air pockets that cause uneven heat distribution).

-

Thermal Ramping: Initiate a rapid heating ramp of 10 °C/min until the chamber reaches 50 °C. Reduce the ramp rate to 1 °C/min. Record the onset temperature (first droplet of liquid) and the clear point (complete liquefaction). The validated range should read 61–64 °C.

Protocol B: Thermal Stability Profiling via TGA-DSC

Causality Check: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required to decouple endothermic phase transitions (melting) from mass-loss events (degradation).

-

Baseline Calibration: Run an empty aluminum crucible (DSC) and alumina crucible (TGA) to establish a thermal baseline. Calibrate the DSC heat flow using an Indium standard (

= 156.6 °C). -

Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the recrystallized sample into the crucibles.

-

Purge Gas Configuration: Set the purge gas to high-purity Nitrogen (

) at a flow rate of 50 mL/min. Why -

Ramping Protocol: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.

-

Data Synthesis: The DSC curve will show a sharp endothermic peak at ~62 °C (melting) with no corresponding mass loss on the TGA curve, validating the physical phase change.

Fig 1: Experimental workflow for thermal profiling of this compound.

Mechanistic Insights: Thermal Degradation Pathway

N-acyl lactams like this compound are generally stable up to ~200 °C in an inert atmosphere. Beyond this thermal threshold, the molecule undergoes specific degradation pathways.

Because the exocyclic C-N bond (between the benzoyl carbonyl and the morpholine nitrogen) is sterically strained and lacks the full resonance stabilization of a primary amide, it acts as the thermal weak point. The primary degradation event is the homolytic or hydrolytic cleavage of this amide bond, resulting in the volatilization of benzoyl fragments. Secondary degradation occurs at higher temperatures (>300 °C), characterized by the endocyclic scission and complete fragmentation of the morpholine ring.

Fig 2: Proposed thermal degradation pathways for this compound.

References

-

Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach Source: White Rose eTheses Online (Joan Mayol Llinàs, 2017) URL:2

-

Construction of tertiary chiral centers by Pd-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents Source: California Institute of Technology (Stoltz et al.) URL:3

-

109-11-5 | Morpholin-3-one | Rivaroxaban Related Source: Ambeed URL:

-

CAS号:2060048-29-3 - 毕得医药 (61883-62-3 Data) Source: Bidepharm URL:1

Sources

Photochemical Characteristics of Morpholin-3-one Derivatives: Stability, Degradation, and Synthetic Utility

The following technical guide details the photochemical characteristics of morpholin-3-one derivatives, synthesizing their photophysical properties, stability profiles, and utility in photoredox catalysis.

Executive Summary

Morpholin-3-one derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for morpholines and lactams in anticoagulants (e.g., Rivaroxaban) and antibiotics. While valued for their metabolic stability compared to their morpholine counterparts, their photochemical characteristics present a duality: they exhibit robust stability under ambient light but undergo specific photo-oxidative degradation under high-energy UV irradiation. Furthermore, recent advances in photoredox catalysis have transformed this scaffold from a passive structural element into an active substrate for C(sp³)–H functionalization, enabling late-stage drug modification.

Photophysical Properties

Understanding the ground-state absorption and excited-state dynamics is prerequisite to controlling the photochemistry of these derivatives.

Absorption Characteristics

Morpholin-3-one derivatives typically lack significant absorption in the visible spectrum (>400 nm) unless conjugated with an aromatic system.

-

Chromophore: The core lactam (amide) and ether functionalities absorb primarily in the UV-C region (<280 nm).

-

Substituent Effects: N-aryl substitution (e.g., 4-phenylmorpholin-3-one) introduces a bathochromic shift, extending absorption into the UV-B range (280–315 nm).

| Derivative Type | Key Electronic Transition | ||

| Unsubstituted Morpholin-3-one | < 220 | ~100 - 500 | |

| N-Aryl (e.g., Rivaroxaban core) | 250 - 260 | > 10,000 | |

| N-Benzyl Derivatives | ~255 | ~500 - 1,000 |

Technical Insight: The lack of visible absorption necessitates the use of photosensitizers (e.g., Ir/Ru complexes) or high-energy UV sources for direct photochemical activation.

Photochemical Stability & Degradation Mechanisms

While morpholin-3-ones are generally more stable than morpholines due to the electron-withdrawing carbonyl reducing the electron density on the nitrogen, they are not immune to photodegradation.

Photo-Oxidative Degradation

Under UVC/UVB irradiation, or in the presence of singlet oxygen (

-

Pathway:

-

Excitation: Direct absorption or sensitization generates an excited state.

-

H-Abstraction: Homolytic cleavage of the C5–H bond (weakened by the adjacent nitrogen) forms an

-amino radical. -

Peroxidation: Reaction with molecular oxygen forms a peroxy radical, leading to a hydroperoxide intermediate.

-

Ring Scission: Decomposition of the intermediate leads to ring opening, often yielding N-formyl or hydroxyethyl species.

-

Case Study: Rivaroxaban Stability

Studies on Rivaroxaban, which contains the morpholin-3-one moiety, reveal its comparative stability.

-

Condition: Exposure to UV light (broadband) for 30 minutes.

-

Result: ~95% recovery (approx. 5% degradation).

-

Comparison: Significantly more stable than under basic hydrolysis (0.1 N NaOH), where recovery drops to ~79% [1].[1]

Diagram: Photo-Oxidative Degradation Pathway

The following diagram illustrates the degradation mechanism of the morpholin-3-one ring under oxidative stress.

Figure 1: Proposed photo-oxidative degradation pathway of the morpholin-3-one ring system.

Synthetic Utility: Photoredox Functionalization

In drug discovery, the "instability" of the C-H bond at the C5 position is harnessed as a feature. Using visible-light photoredox catalysis, morpholin-3-ones can be functionalized (e.g., arylated or alkylated) without pre-functionalization.

Mechanism of C(sp³)–H Functionalization

Unlike direct UV photolysis, this method uses a photocatalyst (PC) to generate the reactive radical species under mild conditions.

-

Oxidation: The excited photocatalyst (PC) oxidizes the morpholin-3-one (or an additive that abstracts Hydrogen) to generate the

-amino radical at C5. -

Radical Trapping: The nucleophilic radical adds to an electron-deficient arene or olefin (Sommelet-Hauser type or Minisci type reaction).

-

Turnover: The cycle is closed by reduction or proton transfer.

Diagram: Photoredox Catalytic Cycle

Figure 2: Photoredox catalysis cycle for the C-H functionalization of morpholin-3-one.

Experimental Protocols

Protocol: Photostability Stress Testing (ICH Q1B Adapted)

This protocol validates the intrinsic stability of the morpholin-3-one scaffold in a drug substance.

Materials:

-

Quartz photolysis cells (transparent to UV).

-

Light Source: Xenon arc lamp or Cool White Fluorescent lamp (output per ICH Q1B).

-

HPLC System (C18 column, UV detection @ 250 nm).

Procedure:

-

Preparation: Dissolve the morpholin-3-one derivative (1 mg/mL) in Acetonitrile/Water (50:50).

-

Control: Wrap one vial in aluminum foil (Dark Control).

-

Irradiation: Expose the transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze both samples via HPLC.

-

Calculation:

Where

Protocol: Photoredox C-H Arylation

Objective: Functionalize the C5 position of N-phenylmorpholin-3-one.

-

Setup: Charge a 10 mL vial with N-phenylmorpholin-3-one (0.2 mmol),

(1 mol%), and the aryl nitrile coupling partner (0.2 mmol). -

Solvent: Add degassed DMA (2 mL).

-

Irradiation: Irradiate with Blue LEDs (450 nm, approx. 20 W) for 24 hours at room temperature.

-

Workup: Dilute with water, extract with ethyl acetate, and purify via flash chromatography.

References

-

UV Spectroscopy Analysis and Degradation Study of Rivaroxaban. Asian Journal of Research in Pharmaceutical Sciences. (2016).[2]

-

Photolytic-Thermal Degradation study and method development of Rivaroxaban by RP-HPLC. ResearchGate. (2018).[3]

-

Susceptibility of morpholine substituents to photo‐oxidative decomposition. Journal of Pharmaceutical Sciences. (2010).[4]

-

The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. (2013).[4][5][6]

-

ICH Topic Q 1 B: Photostability Testing of New Drug Substances and Products. ICH Guidelines.

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. The chemistry of amine radical cations produced by visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]

Technical Guide: 4-Benzoylmorpholin-3-one – Molecular Properties, Synthesis, and CNS Scaffold Applications

Core Identity and Structural Significance

4-Benzoylmorpholin-3-one (also known as N-benzoyl-3-oxomorpholine) is a synthetic heterocyclic compound that has garnered significant attention in medicinal chemistry, particularly as a lead-like scaffold for Central Nervous System (CNS) drug discovery[1]. The molecule consists of a 3-oxomorpholine core—a six-membered ring containing oxygen and nitrogen heteroatoms with a carbonyl group at the 3-position—substituted at the nitrogen (position 4) with a benzoyl capping group[2].

This specific structural arrangement provides a rigid, polar, yet lipophilic balance. The morpholin-3-one core acts as a highly stable hydrogen-bond acceptor, while the benzoyl group fine-tunes the molecule's lipophilicity, making it an ideal candidate for penetrating the blood-brain barrier (BBB)[3].

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for rapid reference and comparative analysis[2][4][5][6].

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 61883-62-3 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Core Scaffold | 3-Oxomorpholine |

| Substitution | N-Benzoyl (Position 4) |

| Physical State | Solid (typically crystalline) |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound relies on the N-benzoylation of the 3-oxomorpholine precursor. To ensure a self-validating and reproducible system, the protocol below details the exact stoichiometric equivalents and explains the mechanistic causality behind each experimental condition[1].

Step-by-Step Methodology

Reagents Required:

-

Starting Material: 3-oxomorpholine (13.1 g, 130 mmol)

-

Electrophile: Benzoyl chloride (15.0 mL, 130 mmol, 1.0 equiv.)

-

Base/Acid Scavenger: Triethylamine (TEA) (19.9 mL, 143 mmol, 1.1 equiv.)

-

Solvent: Toluene (42.0 mL)

Procedure:

-

Suspension Preparation: Suspend 13.1 g (130 mmol) of 3-oxomorpholine in 42.0 mL of toluene.

-

Causality: Toluene is explicitly chosen as the solvent because its high boiling point (110.6 °C) comfortably accommodates the required 90 °C reaction temperature without boiling off. Furthermore, its non-polar, aprotic nature prevents unwanted solvolysis of the highly reactive benzoyl chloride.

-

-

Base Addition & Heating: Add 19.9 mL (143 mmol) of triethylamine (TEA) to the suspension, then warm the reaction mixture to 90 °C.

-

Causality: TEA is added in a slight excess (1.1 equivalents) to serve as a non-nucleophilic acid scavenger. As the N-benzoylation proceeds, hydrochloric acid (HCl) is generated. TEA neutralizes this byproduct, shifting the reaction equilibrium toward the product and preventing the protonation of the 3-oxomorpholine nitrogen, which would otherwise halt the nucleophilic attack.

-

-

Electrophile Addition: Once the mixture reaches 90 °C, add 15.0 mL (130 mmol) of benzoyl chloride dropwise.

-

Causality: The dropwise addition strictly controls the local concentration of the electrophile. This mitigates the highly exothermic nature of the acyl substitution, preventing thermal runaway and minimizing the formation of degradation side products.

-

-

Reaction Completion: Stir the reaction mixture continuously for 18 hours at 90 °C to ensure complete conversion, followed by standard aqueous workup and purification (e.g., crystallization or chromatography) to isolate the final this compound product[1].

Caption: Workflow for the synthesis of this compound via N-benzoylation.

Application in CNS Drug Development

In modern medicinal chemistry, the identification of novel, lead-like scaffolds is critical for overcoming the high attrition rates in CNS drug development. This compound serves as a highly validated scaffold for generating CNS-active libraries[1].

To determine its viability, the scaffold undergoes rigorous physicochemical profiling using the CNS Lead Multiparameter Optimization (MPO) scoring system. This involves calculating and experimentally validating several key parameters:

-

Experimental LogD: Measures the lipophilicity of the scaffold at physiological pH, ensuring it is lipophilic enough to cross lipid bilayers but polar enough to remain soluble in aqueous plasma[3].

-

PAMPA Absorption: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides an in vitro simulation of passive transcellular permeability, confirming the scaffold's ability to cross the BBB[1].

-

Calculated LogBBB: Computational models predict the steady-state brain-to-plasma concentration ratio, acting as a final gatekeeper before in vivo studies[3].

Caption: Evaluation logic for CNS-relevant scaffolds using physicochemical and in vitro profiling.

References

1.2 - Molaid.com 2.4 - BLDpharm.com 3.5 - Bidepharm.com 4.6 - ChemicalBook.com 5.1 - White Rose eTheses Online (University of Leeds)

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. 1823969-87-4|4-Benzyl-5-methylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 5. CAS:2060048-29-3N-[(4-Formylphenyl)methyl]-2-methoxyacetamide-毕得医药 [bidepharm.com]

- 6. This compound(WXC08355) | 61883-62-3 [chemicalbook.com]

The Emergence of 4-Benzoylmorpholin-3-one: A Technical Guide to its History, Discovery, and Application as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Benzoylmorpholin-3-one, a photoinitiator of significant interest in various fields, including polymer chemistry and materials science. The guide delves into the historical context of its discovery, tracing the evolution of photoinitiator chemistry that led to the development of this specific morpholinone derivative. It elucidates the synthetic pathways for its preparation, details its mechanism of action as a Type II photoinitiator, and presents its key spectroscopic and performance characteristics. This document serves as a core reference for researchers and professionals seeking a thorough understanding of this compound and its applications.

Introduction: The Quest for Efficient Photoinitiators

The field of photopolymerization, a process that utilizes light to initiate a polymerization reaction, has been a cornerstone of innovation in coatings, adhesives, dental restoratives, and advanced manufacturing technologies like 3D printing. The efficiency of this process hinges on the photoinitiator, a molecule that absorbs light and generates reactive species to start the polymerization chain reaction.

Photoinitiators are broadly classified into two main types[1]:

-

Type I Photoinitiators: These molecules undergo unimolecular cleavage upon light absorption to directly form free radicals.

-

Type II Photoinitiators: These initiators require a co-initiator. Upon excitation by light, the photoinitiator abstracts a hydrogen atom from the co-initiator, generating the initiating free radicals.

Benzophenone and its derivatives are classic examples of Type II photoinitiators, known for their efficacy and versatility[2]. The continuous search for novel photoinitiators with improved solubility, reactivity, and tailored absorption characteristics has led to the exploration of a wide array of chemical structures. Within this context, the morpholinone scaffold has emerged as a promising platform for the design of new photoactive compounds.

The Genesis of this compound: A Historical Perspective

While a definitive seminal publication marking the "discovery" of this compound as a photoinitiator is not readily apparent in the public domain, its development can be understood as a logical progression in the field of photochemistry. The core components of the molecule, the benzoyl chromophore and the morpholinone ring system, have been subjects of extensive research.

The synthesis of related morpholinone structures has been documented in various contexts. For instance, patents describe the preparation of intermediates like 4-benzyl-2-hydroxy-morpholine-3-one and 4-(4-aminophenyl)morpholin-3-one for applications in pharmaceuticals and other chemical syntheses[3][4]. The synthesis of 4-benzoylmorpholine has also been reported in the chemical literature[5]. The conceptual leap to combine the photoactive benzoyl group with the morpholin-3-one structure likely arose from the systematic exploration of benzophenone derivatives to fine-tune their photochemical properties.

The rationale for incorporating the morpholin-3-one moiety can be attributed to several potential advantages:

-

Modification of Solubility: The morpholinone ring can alter the solubility of the benzophenone chromophore, potentially enhancing its compatibility with different monomer and oligomer formulations.

-

Influence on Reactivity: The electronic environment of the benzoyl group can be modulated by the morpholinone substituent, which in turn can affect the efficiency of the hydrogen abstraction process.

-

Intramolecular Co-initiation: In certain configurations, the morpholine ring itself could potentially act as an intramolecular hydrogen donor, although this is less likely for the 4-benzoyl-3-oxo structure.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible and common synthetic route involves the acylation of morpholin-3-one with benzoyl chloride.

General Synthetic Protocol: Acylation of Morpholin-3-one

-

Starting Materials: Morpholin-3-one and Benzoyl Chloride.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. An aprotic solvent like dichloromethane or tetrahydrofuran is commonly used.

-

Procedure:

-

Dissolve morpholin-3-one in the chosen solvent.

-

Add the base to the solution.

-

Slowly add benzoyl chloride to the reaction mixture, often at a reduced temperature to control the exothermic reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the aromatic protons of the benzoyl group and the methylene protons of the morpholinone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the amide functionalities.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.

-

UV-Visible Spectroscopy: This technique is crucial for photoinitiators as it reveals the wavelengths of light the molecule absorbs. This compound is expected to have a strong absorption band in the UV region, characteristic of the benzophenone chromophore.

Mechanism of Photoinitiation

As a derivative of benzophenone, this compound functions as a Type II photoinitiator . The mechanism involves a bimolecular process where the photoinitiator, in its excited triplet state, interacts with a hydrogen donor (co-initiator) to generate free radicals.

The key steps are as follows:

-

Light Absorption: The benzoyl chromophore of the this compound molecule absorbs a photon of UV light, promoting it from its ground state (S0) to an excited singlet state (S1).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T1).

-

Hydrogen Abstraction: The triplet state photoinitiator is a highly reactive diradical species. It abstracts a hydrogen atom from a suitable hydrogen donor (co-initiator), typically a tertiary amine or a thiol, present in the formulation.

-

Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the photoinitiator and a radical derived from the co-initiator.

-

Initiation of Polymerization: The radical generated from the co-initiator is typically the more reactive species and is primarily responsible for initiating the polymerization of the monomer units (e.g., acrylates).

Performance Characteristics

The effectiveness of a photoinitiator is determined by several key performance parameters. While specific, consolidated data for this compound is not extensively published in readily accessible literature, its performance can be inferred from the behavior of similar benzophenone derivatives.

Spectroscopic Properties

| Property | Expected Value/Range | Significance |

| λmax (Absorption Maximum) | ~250 - 350 nm | Determines the required wavelength of the light source for efficient excitation. |

| Molar Extinction Coefficient (ε) | High | A higher value indicates more efficient light absorption at a given concentration. |

Photochemical Properties

| Property | Expected Value/Range | Significance |

| Quantum Yield of Intersystem Crossing (ΦISC) | High (~1 for benzophenone) | Efficient formation of the reactive triplet state is crucial for Type II photoinitiators. |

| Quantum Yield of Radical Formation (ΦR) | Dependent on co-initiator | Represents the overall efficiency of generating initiating radicals per photon absorbed. |

Applications and Future Perspectives

Given its structural similarity to other benzophenone-based photoinitiators, this compound is expected to find applications in various UV-curable formulations, including:

-

Coatings and Inks: For rapid curing of protective and decorative coatings on various substrates.

-

Adhesives: In applications requiring fast bonding upon exposure to UV light.

-

Dental Materials: As a component in light-curable dental composites and adhesives.

-

3D Printing (Vat Photopolymerization): In stereolithography (SLA) and digital light processing (DLP) for the layer-by-layer fabrication of polymer parts[6].

Future research in this area could focus on several key aspects:

-

Detailed Photophysical Studies: Comprehensive studies to precisely determine the absorption spectra, molar extinction coefficients, and quantum yields of this compound would be invaluable for optimizing its use in various formulations.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a series of substituted this compound derivatives could provide deeper insights into how modifications to the chemical structure impact photoinitiation efficiency.

-

Development of One-Component Systems: Investigating the possibility of designing derivatives where a hydrogen-donating moiety is incorporated into the same molecule, creating a one-component Type II photoinitiator.

-

Biomedical Applications: Exploring the use of this compound and its derivatives in the photopolymerization of biocompatible hydrogels for tissue engineering and drug delivery applications.

Conclusion

This compound represents a logical and potentially advantageous evolution in the design of benzophenone-based Type II photoinitiators. While its specific historical discovery is not prominently documented, its chemical rationale is well-grounded in the principles of photochemistry. By understanding its synthesis, mechanism of action, and key performance characteristics, researchers and professionals can effectively leverage this photoinitiator in the development of advanced photopolymerizable materials. Further detailed characterization and application-specific studies will undoubtedly solidify its position and potentially expand its utility in the ever-evolving field of polymer science.

References

[7] Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ChemRxiv. [8] Photopolymerization using bio-sourced photoinitiators. (n.d.). RSC Publishing. [9] Quantum Yield. (2026). AAT Bioquest. [10] Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [3] The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. (2015). PMC. [6] Acryloyl Morpholine for UV Curing. (n.d.). RadTech. [11] Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. (2025). ResearchGate. [12] Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI. [1] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Journal of Chemical Society of Nigeria. [13] Transient Absorption Spectroscopy. (n.d.). RSC Publishing. [14] The Role of Benzophenone in UV Curing and Photoinitiator Applications. (2026). Industry Journal. [2] Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. (n.d.). Thermo Fisher Scientific. [15] Bio-based photopolymers for lithography-based 3D printing. (n.d.). reposiTUm. [16] Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. (2006). Journal of Coatings Technology and Research. [17] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Organic Chemistry: An Indian Journal. [18] Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer. (n.d.). ORBi. [4] SUPPORTING INFORMATION – Organic Super-reducing Photocatalysts Generate Solvated Electrons via Two Consecutive Photon Induced Processes. (2016). CNR-IRIS. [19] Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). IUCr Journals. [20] N-Benzoylmorpholine. (n.d.). PubChem. [5] Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion. (2022). Express Polymer Letters. [21] Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes. (n.d.). PMC. [22] Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). PMC. [23] 4H-Benzo[d][7][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). MDPI. [24] Time trend of the transient absorption spectrum obtained upon LFP (355 nm, 94 mJ) excitation of 4BPOH (0.1 mM) in aerated CH 3 CN solution at ambient temperature (295 ± 2 K). (n.d.). ResearchGate. [25] Variation of quantum yield (Φf) and b emission life-time (τf/ns) of... (n.d.). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]